molecular formula C16H12ClFN6O2 B12467135 N~2~-(4-chlorophenyl)-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(4-chlorophenyl)-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12467135
M. Wt: 374.76 g/mol
InChI Key: UZPYEOPSUSBBOY-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and nitropyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Substitution Reactions: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions using corresponding halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated precursors in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine: Similar in structure but may have different substituents on the aromatic rings.

    N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine: Another related compound with variations in the nitro group position.

Uniqueness

N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of chlorophenyl, fluorophenyl, and nitropyrimidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12ClFN6O2

Molecular Weight

374.76 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H12ClFN6O2/c17-9-1-5-12(6-2-9)21-16-22-14(19)13(24(25)26)15(23-16)20-11-7-3-10(18)4-8-11/h1-8H,(H4,19,20,21,22,23)

InChI Key

UZPYEOPSUSBBOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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